molecular formula C17H18N2O2S B2811390 N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(2-thienyl)acetamide CAS No. 921913-06-6

N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(2-thienyl)acetamide

Cat. No. B2811390
CAS RN: 921913-06-6
M. Wt: 314.4
InChI Key: KHMSFCMVHNTQCH-UHFFFAOYSA-N
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Description

N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(2-thienyl)acetamide, commonly known as EOTA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EOTA belongs to the class of quinolone derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Characterization

Quinoline derivatives have been the subject of extensive research due to their diverse chemical properties and potential applications. Studies have demonstrated innovative synthetic routes and detailed structural characterization of these compounds, highlighting their versatility and adaptability in various chemical contexts.

  • Synthesis of Peptidomimetic Building Blocks : Research has focused on the synthesis of novel peptidomimetic building blocks, such as N-(2-amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, for potential use in medicinal chemistry. These compounds are prepared from precursors like N-(4-oxocyclohexyl)acetamide, showcasing the intricate synthetic strategies employed to obtain complex molecules with potential biological activity (Marinko et al., 2000).

  • Characterization of Amide Derivatives : The study of amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, reveals their structural diversity. These compounds can form structures with varied spatial orientations, such as tweezer-like geometries and S-shaped conformations, which are essential for understanding their potential interactions and applications in coordination chemistry (Kalita & Baruah, 2010).

Potential Applications

The research into quinoline and amide derivatives extends beyond their synthesis and structural analysis, exploring their potential applications in fields like medicinal chemistry, materials science, and as intermediates for further chemical transformations.

  • Development of Heterocyclic Compounds : Studies have shown the potential of these derivatives in synthesizing new heterocyclic compounds containing thienylbenzo[h]quinoline moieties. These efforts highlight the role of quinoline derivatives as key intermediates in creating complex heterocyclic structures with possible therapeutic applications (Al-Taifi et al., 2016).

  • Exploration of Biological Activities : The synthesis and pharmacological evaluation of phthalimidoxy substituted quinoline derivatives demonstrate the ongoing research into the biological activities of these compounds. Such studies are crucial for identifying novel drug candidates and understanding the structure-activity relationships that underpin their therapeutic potential (Bhambi et al., 2010).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-19-15-7-6-13(10-12(15)5-8-17(19)21)18-16(20)11-14-4-3-9-22-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMSFCMVHNTQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

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